molecular formula C22H23NO6 B3439109 ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B3439109
M. Wt: 397.4 g/mol
InChI Key: MQTBXXZHMUCPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base.

    Attachment of the 3,4-Dimethoxybenzoyloxy Group: This step involves the reaction of the indole ester with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyloxy groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: It serves as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to mimic natural substrates or ligands, enabling it to bind to active sites or receptor pockets. This binding can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

    ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE: Similar structure but lacks the 1,2-dimethyl substitution, which may affect its reactivity and biological activity.

    ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE: Contains a single methyl group, leading to different steric and electronic properties.

    ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1H-INDOLE-2-CARBOXYLATE: The carboxylate group is positioned differently, which can influence its chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-6-28-22(25)20-13(2)23(3)17-9-8-15(12-16(17)20)29-21(24)14-7-10-18(26-4)19(11-14)27-5/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBXXZHMUCPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-(3,4-DIMETHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.